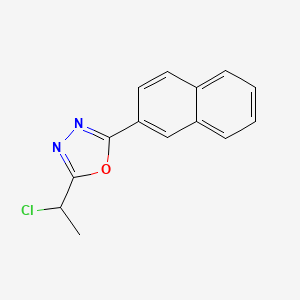

2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole

描述

2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole (CAS: 1153824-62-4) is a 1,3,4-oxadiazole derivative characterized by a 1-chloroethyl group at position 2 and a naphthalen-2-yl substituent at position 5. The 1,3,4-oxadiazole scaffold is widely studied for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .

属性

IUPAC Name |

2-(1-chloroethyl)-5-naphthalen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-9(15)13-16-17-14(18-13)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYDVHWVMJLDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC3=CC=CC=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article discusses its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H10ClN3O

- SMILES Notation : Cc1ccccc1N=C(N)N=C(O)C(CCl)=N

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study involving various oxadiazole compounds demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the naphthalene moiety significantly impact antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

These results suggest that the compound possesses promising antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A study assessed its cytotoxic effects on human cancer cell lines using the MTT assay. The findings indicated that the compound exhibited notable cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 25 |

| HeLa | 30 |

The mechanism of action appears to involve the inhibition of topoisomerase I activity, leading to disrupted DNA replication and increased apoptosis in cancer cells.

Cytotoxicity Studies

In addition to its anticancer effects, the compound's cytotoxicity was evaluated in normal cell lines to assess its safety profile. The results indicated a selective cytotoxic effect on cancer cells while sparing normal cells at lower concentrations.

| Cell Type | Viability (%) at 50 µM |

|---|---|

| Normal Fibroblasts | 85 |

| Cancer Cells | 40 |

These findings highlight the compound's potential as a targeted therapeutic agent with reduced toxicity towards normal tissues.

Case Studies

Several case studies have documented the biological activity of oxadiazole derivatives similar to this compound. For instance:

- Study on Antimicrobial Efficacy : A library of oxadiazoles was synthesized and screened against various pathogens. The results demonstrated that modifications in substituents significantly influenced antimicrobial potency.

- Investigation of Anticancer Properties : Another study focused on the SAR of oxadiazole derivatives revealed that specific functional groups enhance cytotoxicity against cancer cell lines while maintaining selectivity for tumor cells over healthy cells.

科学研究应用

Structural Information

- Molecular Formula : C₁₄H₁₁ClN₂O

- SMILES : CC(C1=NN=C(O1)C2=CC3=CC=CC=C3C=C2)Cl

- CAS Number : 43513132

The compound features a naphthalene moiety, which is known for its aromatic properties, combined with an oxadiazole ring that contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit promising anticancer properties. A study demonstrated that derivatives of oxadiazole, including 2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole, can induce apoptosis in cancer cells through the activation of specific pathways related to cell death .

Case Study: In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, which opens avenues for its use as an antimicrobial agent. Research focused on its mechanism of action revealed that it disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science

Polymer Additive

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Studies have shown that adding this compound can improve the thermal degradation temperature of polymers significantly .

Case Study: Polymer Blends

In a recent study, blends of polystyrene with varying concentrations of the compound were analyzed. The results indicated an increase in tensile strength and elongation at break compared to pure polystyrene.

相似化合物的比较

Anticancer Activity

Key Analogs :

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) demonstrated potent anticancer activity against CNS (SF-295), breast (MCF7), prostate (PC-3), and leukemia (SR) cell lines, with growth inhibition percentages of 98.74% and 95.37%, respectively, at 10⁻⁵ M .

Comparison :

- The naphthalen-2-yl group in the target compound introduces a larger aromatic system compared to the 4-fluorophenyl or 4-methoxyphenyl groups in 106 and 106. Bulkier substituents may enhance DNA intercalation or enzyme inhibition but could reduce bioavailability due to steric hindrance.

- The 1-chloroethyl group at position 2 differs from the 4-chlorophenyl group in 106/107. Chlorine’s electronegativity may influence electron distribution, affecting binding to cellular targets.

Antibacterial Activity

Key Analogs :

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited superior antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight. It outperformed commercial agents like bismerthiazol (EC₅₀ = 1.98 µg/mL vs. bismerthiazol’s higher EC₅₀) and enhanced plant resistance by inducing SOD/POD enzyme activity and suppressing EPS biosynthesis genes (gumB, gumG, gumM) .

Comparison :

- The methylsulfonyl group in the analog is a strong electron-withdrawing group (EWG), enhancing antibacterial potency.

- The naphthalen-2-yl substituent may improve lipophilicity, aiding membrane penetration, but its bulky structure might hinder interaction with bacterial targets.

Central Nervous System (CNS) Activity

Key Analogs :

Comparison :

- The nitro group in XIV/XV is a strong EWG, critical for CNS activity. The target compound lacks nitro substituents but features a chloroethyl group , which may modulate activity through hydrophobic interactions or halogen bonding.

- The naphthalen-2-yl group could enhance blood-brain barrier permeability due to its aromaticity, though this remains speculative without direct data.

Anti-Inflammatory Activity

Key Analogs :

Comparison :

- The ketone moiety in these analogs contributes to anti-inflammatory efficacy.

- The naphthalen-2-yl group could mimic the aromatic interactions of bromophenyl or dimethoxyphenyl substituents, but steric bulk might limit target engagement.

Structural and Functional Data Tables

准备方法

General Synthetic Strategy for 1,3,4-Oxadiazoles with Naphthalen-2-yl Substitution

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those bearing naphthalen-2-yl groups, generally follows a cyclization approach starting from acylhydrazides or hydrazides derived from naphthalene-containing precursors. The key steps involve:

- Formation of hydrazides from corresponding esters or acids.

- Cyclization with dehydrating agents or carbon disulfide under alkaline conditions to form the oxadiazole ring.

- Introduction of alkyl or haloalkyl substituents via alkylation reactions.

This approach is supported by multiple studies demonstrating high yields and purity of products using these methods.

Specific Preparation Method for 2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole

Synthesis of the Naphthalen-2-yl Hydrazide Intermediate

Cyclization to Form the Oxadiazole Core

- The hydrazide intermediate undergoes cyclization with carbon disulfide in the presence of potassium hydroxide (KOH) in ethanol at room temperature.

- The reaction mixture is then refluxed until hydrogen sulfide evolution ceases, indicating ring closure to form 5-(naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives.

- Acidification with dilute hydrochloric acid precipitates the oxadiazole product, which is isolated and purified by recrystallization.

Alternative and Green Synthetic Approaches

Photocatalytic and Oxidative Cyclization

- Photocatalytic methods using visible light and atmospheric oxygen have been employed for rapid synthesis of substituted oxadiazoles.

- Oxidative cyclization of acylthiosemicarbazides or semicarbazones catalyzed by eosin-Y or other photocatalysts provides high yields under environmentally friendly conditions.

- These methods offer potential for synthesizing chloroalkyl-substituted oxadiazoles with structural complexity.

Analytical Validation of the Synthesized Compound

Post-synthesis, the compound's structure is confirmed by:

| Technique | Purpose | Typical Observations for this compound |

|---|---|---|

| ¹H NMR | Confirm proton environment | Aromatic protons of naphthalene at δ 7.4–8.3 ppm; CH₂Cl protons at δ 3.5–4.5 ppm with J=6–8 Hz |

| ¹³C NMR | Confirm carbon framework | Signals corresponding to oxadiazole ring carbons and chloroethyl carbons |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight | Molecular ion peak consistent with formula C14H11ClN2O (molecular weight ~258.7 Da) |

| X-ray Crystallography (if crystals available) | Confirm molecular geometry and stereochemistry | Detailed bond lengths and angles, especially around oxadiazole ring and chloroethyl substituent |

These methods ensure the compound's purity and correct substitution pattern.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide formation | Naphthalen-2-yl ester + Hydrazine hydrate, EtOH, reflux 4 h | ~96 | High purity hydrazide intermediate |

| Cyclization to oxadiazole ring | Hydrazide + CS2 + KOH, EtOH, room temp + reflux | 88–90 | Formation of 5-(naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol |

| Alkylation with chloroethyl group | Oxadiazole-2-thiol + chloroethyl chloride or analog + triethylamine, acetone, reflux 2 h | ~79 | Introduction of 1-chloroethyl substituent |

| Alternative green methods | Electrocatalytic or photocatalytic cyclization | Variable | Eco-friendly, mild conditions, adaptable |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example:

- Hydrazide Cyclization : Reacting carbohydrazide derivatives with carbon disulfide in alkaline conditions, followed by alkylation with chloroethylating agents (e.g., chloroethyl chloride) under reflux. POCl₃-mediated cyclization of acid hydrazides is also effective for oxadiazole ring formation .

- Copper-Catalyzed Click Chemistry : For naphthalene-functionalized precursors, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties adjacent to the oxadiazole core, though modifications may be needed for chloroethyl substitution .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substituent integration (e.g., naphthalene aromatic protons at δ 7.4–8.3 ppm, chloroethyl CH₂ signals at δ 3.5–4.5 ppm). Coupling constants (e.g., J = 6–8 Hz for CH₂Cl) help verify stereochemistry .

- HRMS : Validate molecular weight (exact mass: ~300–310 Da for C₁₄H₁₂ClN₃O).

- X-ray Crystallography (if crystals form): Resolve bond lengths/angles, especially the oxadiazole ring geometry and chloroethyl orientation .

Advanced Research Questions

Q. How does the 1-chloroethyl group influence the compound’s reactivity in nucleophilic substitution (SN) reactions?

- Methodological Answer :

- Kinetic Studies : Compare SN2 reactivity with primary alkyl halides (e.g., ethyl chloride) using polar aprotic solvents (DMF, DMSO) and nucleophiles (e.g., NaN₃, KCN). Monitor reaction progress via TLC/GC-MS.

- Computational Analysis : Perform DFT calculations to assess steric hindrance from the naphthalene group and electronic effects on the chloroethyl’s leaving-group ability .

Q. What strategies are recommended for evaluating the compound’s potential bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Screen against Gram-positive/-negative bacteria (MIC determination) or fungal pathogens (e.g., Candida albicans). Use broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Test against targets like glycogen phosphorylase b (Ki determination via competitive ELISA) or succinate dehydrogenase (SDH) using molecular docking (PDB: 2FBW). Align docking poses with reference inhibitors (e.g., penthiopyrad) to identify key interactions .

- Data Interpretation : Correlate chloroethyl/naphthalene hydrophobicity with membrane permeability using logP calculations .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally analogous oxadiazoles (e.g., 2-(naphthalen-2-yl)-5-phenyl derivatives). Use DEPT-135 to distinguish CH₂/CH₃ groups in the chloroethyl chain .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂Cl) to simplify splitting patterns in crowded regions (e.g., δ 1.5–2.5 ppm) .

Research Design & Data Analysis

Q. What experimental approaches are suitable for studying the compound’s photophysical properties in material science applications?

- Methodological Answer :

- UV-Vis/PL Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity. Compare with BPBD (a known oxadiazole dopant) to assess π-π* transitions influenced by the naphthalene group .

- Electroluminescence Testing : Fabricate OLED devices with the compound as an emissive layer. Optimize layer thickness (e.g., 50–100 nm via vapor deposition) and measure external quantum efficiency (EQE) .

Q. How can computational tools enhance the design of derivatives with improved stability or activity?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like Hammett σ (electron-withdrawing effects of Cl) and molar refractivity (naphthalene bulk). Validate with synthesized analogs .

- MD Simulations : Simulate interactions with lipid bilayers or protein binding pockets (e.g., 50 ns runs in GROMACS) to predict bioavailability or target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。